molecular formula C6H13NO B112581 Azepan-4-ol CAS No. 39888-51-2

Azepan-4-ol

Cat. No. B112581
CAS RN: 39888-51-2
M. Wt: 115.17 g/mol
InChI Key: JKYGZQCMFANMFM-UHFFFAOYSA-N
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Description

Azepan-4-ol is a compound with the molecular formula C6H13NO . It is also known by other names such as Hexahydro-1H-azepin-4-ol and ®-Azepan-4-ol .


Synthesis Analysis

The synthesis of Azepane-based compounds like Azepan-4-ol is a topic of significant interest due to their various biological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular weight of Azepan-4-ol is 115.17 g/mol . The IUPAC name for this compound is azepan-4-ol . The InChI and Canonical SMILES for Azepan-4-ol are InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 and C1CC (CCNC1)O respectively .


Physical And Chemical Properties Analysis

Azepan-4-ol has a molecular weight of 115.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of Azepan-4-ol are 115.099714038 g/mol . The topological polar surface area is 32.3 Ų . The heavy atom count is 8 .

Scientific Research Applications

Pharmaceutical Significance and Therapeutic Applications

Azepan-4-ol, as part of the azepane-based compounds, has demonstrated a variety of pharmacological properties, leading to its use in the discovery of new therapeutic agents. These compounds exhibit structural diversity and have been used in treating various diseases, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. Azepan-4-ol and its derivatives are part of over 20 FDA-approved drugs, highlighting their importance in medicinal chemistry. The design and development of azepane-containing analogs aim for less toxicity, lower cost, and higher activity, underpinning ongoing research in this field (Zha et al., 2019).

Synthesis and Biological Properties

The synthesis, reactions, and biological properties of azepane-based heterocyclic compounds, including Azepan-4-ol, have been extensively studied over the last fifty years. These studies have explored various methods, such as thermal, photo-chemical, and microwave irradiation, for the ring expansion of five or six-membered compounds to synthesize azepine, azepinone, and azepane derivatives. Despite advancements in synthesis techniques, there's an identified need for more research in the biological section, indicating potential for further exploration in this area (Kaur et al., 2021).

Environmental Implications and Toxicology

While not directly related to Azepan-4-ol, it's worth noting that azole compounds, a related chemical class, have been extensively studied for their environmental toxicity, especially in aquatic organisms like fish. These studies highlight the importance of considering the environmental impact and toxicology of chemical compounds, an area that may also be relevant for Azepan-4-ol derivatives (Bhagat et al., 2021).

Safety And Hazards

Contact with Azepan-4-ol should be avoided, especially with skin and eyes . Formation of dust and aerosols should be avoided and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepan-4-ol derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

azepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYGZQCMFANMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408804
Record name Azepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-4-ol

CAS RN

39888-51-2
Record name Azepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SF Neelamkavil, CD Boyle, S Chackalamannil… - Bioorganic & medicinal …, 2009 - Elsevier
… Next we explored substituent effects at the 4-position of azepan-4-ol p-(t-butyl)-phenylsulfonamides (Table 4). Towards this end, we introduced different alkyl and aryl groups at the 4-…
Number of citations: 0 www.sciencedirect.com
G Mazur, K Pańczyk‐Straszak, A Rapacz… - Chemical Biology & …, 2023 - Wiley Online Library
… )ethan-1-ol for 1 and 7, D,L-trans-piperidin-3-ol for 2, piperidin-4-ol for 3 and 10, D,L-trans-2-aminocyclohexan-1-ol for 4, trans-4-aminocyclohexan-1-ol for 5, R,Sazepan-4-ol for 6, R,S-2…
Number of citations: 0 onlinelibrary.wiley.com
C Wetter, J Gierlich, CA Knoop, C Müller… - … A European Journal, 2004 - Wiley Online Library
The synthesis of new six‐ and seven‐membered cyclic alkoxyamines bearing ethyl groups at the α‐N position of the alkoxyamines is described. The key step in the synthesis of the …
X Wang, W Blackaby, V Allen, GKY Chan… - Journal of medicinal …, 2019 - ACS Publications
… Evaporation under reduced pressure at 35 C gave rel-(4R,5R)-5-azido-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-ol (anti-isomer and a racemic mixture) as a pale yellow oil (34.5 g; …
Number of citations: 0 pubs.acs.org
X Zhang - 2022 - ora.ox.ac.uk
… Due to the relative scarcity of the enzymatically produced azepan-4-ol, it was decided that the racemic azepan-4-ol 169 should first be produced on large scale to test the azidoformate …
Number of citations: 0 ora.ox.ac.uk
L Kategaya, P Di Lello, L Rougé, R Pastor, KR Clark… - Nature, 2017 - nature.com
… Rel-(4R,5R)-5-azido-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-ol: to a stirred solution of … -4-nitro-1H-pyrazol-5-yl)azepan-4-ol (anti-isomer and a racemic mixture) as a pale yellow …
Number of citations: 0 www.nature.com
AT Tran, B Luo, Y Jagadeesh, N Auberger, J Désiré… - Carbohydrate …, 2015 - Elsevier
A ring-contraction strategy applied to β-azido,γ-hydroxyazepanes yielded after functional group manipulation new tetrahydroxylated pyrrolidines displaying an acetamido moiety, one of …
Number of citations: 0 www.sciencedirect.com
K Molawi, T Schulte, KO Siegenthaler… - … A European Journal, 2005 - Wiley Online Library
… 2,2,7,7-Tetramethyl-1-(1-phenyl-5-hexenyloxy)-azepan-4-ol (21 a): A solution of … )-azepan-4-ol (21 b), 2,2,7,7-tetramethyl-1-(2-phenyl-cyclohexyloxy)-azepan-4-ol (21 c): According to …
NN Yadav, HJ Ha - JoVE (Journal of Visualized Experiments), 2018 - jove.com
Bicyclic aziridinium ions were generated by the removal of an appropriate leaving group through internal nucleophilic attack by nitrogen atom in the aziridine ring. The utility of bicyclic …
Number of citations: 0 www.jove.com
MS Malamas, M Lamani, SI Farah… - …, 2021 - Wiley Online Library
Fine‐tuning than complete disruption of 2‐arachidonoylglycerol (2‐AG) metabolism in the brain represents a promising pharmacological approach to limit potential untoward effects …

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